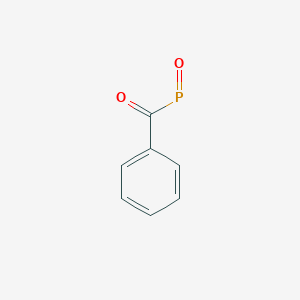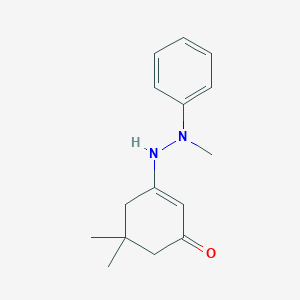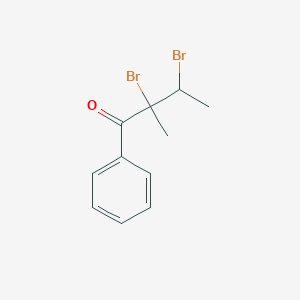![molecular formula C11H18NS+ B14293733 5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium CAS No. 112723-50-9](/img/structure/B14293733.png)
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium is a complex organic compound with a unique structure that includes a thieno ring fused with an azocin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium typically involves multi-step organic reactions. The process often starts with the preparation of the thieno ring, followed by the construction of the azocin ring through cyclization reactions. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the azocin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Applications De Recherche Scientifique
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium: shares structural similarities with other thieno and azocin derivatives.
Thieno[3,2-c]azocin: A related compound with a similar core structure but different substituents.
Hexahydrothieno[3,2-c]azocin: Another similar compound with variations in the degree of saturation and substituent positions.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position adds steric hindrance and electronic effects that can alter the compound’s interactions with other molecules.
Propriétés
Numéro CAS |
112723-50-9 |
|---|---|
Formule moléculaire |
C11H18NS+ |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
5,5-dimethyl-6,7,8,9-tetrahydro-4H-thieno[3,2-c]azocin-5-ium |
InChI |
InChI=1S/C11H18NS/c1-12(2)7-4-3-5-11-10(9-12)6-8-13-11/h6,8H,3-5,7,9H2,1-2H3/q+1 |
Clé InChI |
NBPUOMPDFJCFFN-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCCC2=C(C1)C=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
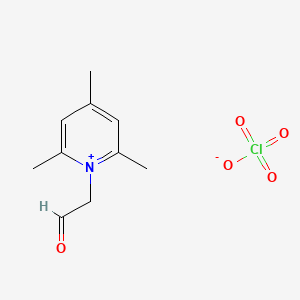
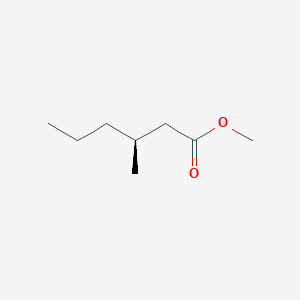
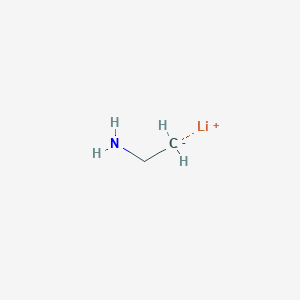
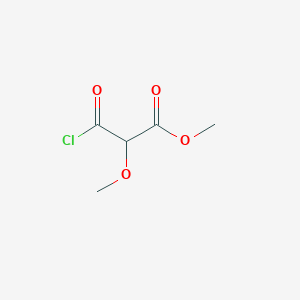
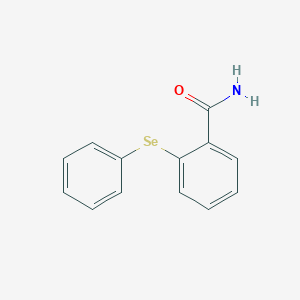
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)


